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Compound of Interest

Compound Name: 5-Chloro-2-phenoxynicotinic acid

CAS No.: 1189749-38-9

Cat. No.: B1389425

Get Quote

Introduction & Physicochemical Rationale
5-Chloro-2-phenoxynicotinic acid (CAS: 1189749-38-9) is a highly specialized chemical

building block utilized extensively in the synthesis of advanced agrochemicals (such as

diflufenican-class herbicides) and active pharmaceutical ingredients (APIs). Accurate

quantification of this compound is critical for reaction yield optimization, impurity profiling, and

trace-level environmental monitoring.

As a Senior Application Scientist, I approach the analysis of this molecule by first

deconstructing its physicochemical properties to establish causality for our experimental

choices:

The Carboxylic Acid Moiety (pKa ~3.5): The presence of the acidic group dictates that any

reversed-phase liquid chromatography (RP-LC) must be performed under highly acidic

conditions (pH < 2.5). If the mobile phase pH is near the pKa, the molecule will exist in a

state of partial ionization, leading to secondary interactions with residual silanols on the

stationary phase and resulting in severe peak tailing.
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The Phenoxypyridine Core: This highly conjugated, electron-rich aromatic system provides

an excellent chromophore. Based on the spectral behavior of , UV detection at 265 nm offers

optimal sensitivity and specificity [2]. Furthermore, the bulky, hydrophobic phenoxy group

ensures strong retention on a standard C18 column, necessitating a robust organic gradient

for efficient elution.

Electrospray Ionization (ESI) Dynamics: The electron-withdrawing nature of the 5-chloro

substituent slightly increases the acidity of the carboxylic proton. This makes the molecule

highly amenable to deprotonation, rendering Negative Ion Mode (ESI-) the definitive choice

for mass spectrometric analysis.

To ensure scientific integrity, the protocols detailed below are designed as self-validating

systems. They embed continuous System Suitability Testing (SST) and Quality Control (QC)

checks directly into the workflow, ensuring that any deviation in column chemistry or detector

response is caught before data integrity is compromised, in strict accordance with [1].
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Analytical workflow for the quantification of 5-Chloro-2-phenoxynicotinic acid.

Method A: Routine Assay & Purity Profiling via RP-
HPLC-UV
Scope: Ideal for API manufacturing, intermediate release testing, and high-concentration

reaction monitoring (Range: 1.0 – 100 µg/mL).
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Chromatographic Conditions
Parameter Specification Rationale

Column C18, 150 x 4.6 mm, 3 µm

Provides optimal surface area

for hydrophobic retention of

the phenoxy group.

Mobile Phase A 0.1% Formic Acid in Water

Maintains pH ~2.7, ensuring

the carboxylic acid remains

fully protonated.

Mobile Phase B Acetonitrile (LC Grade)

Stronger elution strength than

methanol; sharper peaks for

halogenated aromatics.

Flow Rate 1.0 mL/min
Standard analytical flow for 4.6

mm ID columns.

Column Temp 35 °C

Reduces mobile phase

viscosity and improves mass

transfer kinetics.

Detection UV at 265 nm
Maximum absorbance for the

phenoxypyridine chromophore.

Injection Vol 10 µL

Balances sensitivity without

causing column volume

overload.

Gradient Program
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Time (min) % Mobile Phase A % Mobile Phase B Curve

0.0 80 20
Initial hold to focus the

analyte band.

2.0 80 20 Isocratic hold.

8.0 10 90

Linear ramp to elute

the hydrophobic

compound.

10.0 10 90

High organic wash to

remove late-eluting

impurities.

10.1 80 20
Return to initial

conditions.

15.0 80 20
Column re-

equilibration.

Self-Validating Protocol (Step-by-Step)
Diluent Preparation: Prepare a 50:50 (v/v) mixture of Water/Acetonitrile containing 0.1%

Formic acid. Causality: Matching the diluent to the mobile phase prevents solvent-mismatch

peak distortion (the "solvent effect").

Standard Preparation: Accurately weigh 10.0 mg of 5-Chloro-2-phenoxynicotinic acid
reference standard into a 100 mL volumetric flask. Dissolve and make up to volume with

diluent (100 µg/mL Stock).

Calibration Curve: Serially dilute the stock to create standards at 1, 5, 10, 50, and 100

µg/mL.

System Suitability Testing (SST): Inject the 50 µg/mL standard six times consecutively.

Acceptance Criteria: Relative Standard Deviation (RSD) of peak area ≤ 1.0%; USP Tailing

Factor ≤ 1.5; Theoretical Plates (N) ≥ 5000.

Carryover Validation: Inject a blank (diluent) immediately after the 100 µg/mL standard.
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Acceptance Criteria: The peak area at the retention time of the analyte must be < 0.1% of

the LOQ peak area.

Sample Analysis: Inject unknown samples bracketed by a 50 µg/mL Continuing Calibration

Verification (CCV) standard every 10 injections to prove ongoing instrument stability.

Method B: Trace-Level Quantification via UPLC-
MS/MS (MRM)
Scope: Designed for environmental monitoring, genotoxic impurity screening, and

pharmacokinetic studies where extreme sensitivity is required (Range: 0.1 – 100 ng/mL).

Mass Spectrometry Rationale & Fragmentation Pathway
Under Negative Electrospray Ionization (ESI-), the molecule (Exact Mass: 249.02 Da) readily

loses a proton to form the precursor pseudo-molecular ion [M-H]- at m/z 248.0. Upon Collision-

Induced Dissociation (CID) in the collision cell, the molecule undergoes predictable,

thermodynamically driven fragmentation:

Primary Pathway (Quantifier): Decarboxylation (loss of CO2, 44 Da) yields a stable product

ion at m/z 204.0.

Secondary Pathway (Qualifier): Cleavage of the ether linkage with the loss of the phenoxy

group (as phenol, 94 Da) yields a product ion at m/z 154.0.
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Precursor Ion [M-H]-
m/z 248.0

Quantifier Ion[M-H - CO2]-
m/z 204.0

 Collision-Induced Dissociation
Loss of CO2 (44 Da)

Qualifier Ion [M-H - C6H5OH]-
m/z 154.0

 Collision-Induced Dissociation
Loss of Phenol (94 Da)

Click to download full resolution via product page

Proposed ESI- MS/MS fragmentation pathway for 5-Chloro-2-phenoxynicotinic acid.
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Mass Spectrometry Parameters (Triple Quadrupole)
Parameter Setting Rationale

Ionization Mode ESI Negative
Exploits the acidic nature of

the carboxylic acid.

Capillary Voltage 2.5 kV

Sufficient for stable spray

without inducing corona

discharge.

Desolvation Temp 450 °C

Ensures complete droplet

evaporation for the aqueous

mobile phase.

Desolvation Gas 800 L/hr

High flow aids in sweeping

away neutral solvent

molecules.

Multiple Reaction Monitoring (MRM) Transitions:

Analyte
Precursor
Ion (m/z)

Product Ion
(m/z)

Dwell Time
(ms)

Collision
Energy (eV)

Purpose

5-C-2-PNA 248.0 204.0 50 18 Quantifier

5-C-2-PNA 248.0 154.0 50 26 Qualifier

Self-Validating Protocol (Step-by-Step)
Matrix-Matched Calibration: To account for ion suppression/enhancement in the ESI source

[3], prepare calibration standards (0.1, 0.5, 1, 10, 50, 100 ng/mL) directly in an analyte-free

extract of the target matrix (e.g., blank plasma or blank soil extract).

Sample Extraction (Protein Precipitation/QuEChERS):

Transfer 100 µL of sample matrix into a microcentrifuge tube.

Add 300 µL of cold Acetonitrile (containing 0.1% Formic acid) to precipitate proteins and

extract the analyte.
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Vortex for 2 minutes, then centrifuge at 14,000 rpm for 10 minutes at 4 °C.

Transfer 200 µL of the supernatant to a UPLC vial.

Quality Control (QC) Spikes: Prepare Low QC (0.3 ng/mL), Mid QC (25 ng/mL), and High

QC (75 ng/mL) samples.

Validation Check: Inject QCs after every 15 unknown samples. The analytical run is only

valid if the calculated concentration of the QCs is within ±15% of their nominal value.

Ion Ratio Verification: For every detected peak, calculate the ratio of the Qualifier ion area to

the Quantifier ion area.

Acceptance Criteria: The ratio must be within ±20% of the ratio established by the

calibration standards, confirming peak identity and absence of co-eluting isobaric

interferences.

Method Validation Framework
Both methodologies described above are designed to be fully compliant with the ICH Q2(R1)

Validation of Analytical Procedures framework [1]. Prior to routine implementation, laboratories

must formally document:

Specificity: Demonstrated by the lack of interference at the retention time of 5-Chloro-2-
phenoxynicotinic acid in blank matrices.

Linearity: Evaluated via linear regression analysis (R² ≥ 0.995) across the specified ranges.

Accuracy & Precision: Verified through the recovery of spiked QC samples across three

distinct concentration levels over three separate analytical batches.
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phenoxynicotinic Acid Quantification]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1389425/docs#application-note-analytical-methods-
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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